2-Ethynyl-9,9'-spirobi[fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-9,9’-spirobi[fluorene]: is a compound that belongs to the family of spirobifluorenes. Spirobifluorenes are known for their unique structure, where two fluorene units are connected through a spiro carbon atom. This structure imparts rigidity and a three-dimensional shape to the molecule, making it useful in various applications, particularly in organic electronics and optoelectronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Ethynyl-9,9’-spirobi[fluorene] typically involves the coupling of ethynyl groups to the spirobifluorene core. One common method is the Sonogashira coupling reaction, which involves the reaction of 9,9’-spirobi[fluorene] with ethynyl halides in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods:
While specific industrial production methods for 2-Ethynyl-9,9’-spirobi[fluorene] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions:
2-Ethynyl-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be employed.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides can be used.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or alkylated spirobifluorene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Ethynyl-9,9’-spirobi[fluorene] is primarily related to its electronic properties. The spirobifluorene core provides a rigid and stable structure, while the ethynyl group introduces conjugation and enhances electronic communication between the fluorene units. This results in improved charge transport and light-emitting properties, making it effective in optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
9,9’-Spirobi[fluorene]: The parent compound without the ethynyl group.
2,7-Dibromo-9,9’-spirobi[fluorene]: A halogenated derivative that can undergo further functionalization.
2,2’,7,7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]: A derivative with methoxy groups that enhance solubility and processability.
Uniqueness:
2-Ethynyl-9,9’-spirobi[fluorene] stands out due to the presence of the ethynyl group, which enhances its electronic properties and makes it more suitable for applications in organic electronics and optoelectronics. The ethynyl group also provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties .
Eigenschaften
Molekularformel |
C27H16 |
---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-ethynyl-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C27H16/c1-2-18-15-16-22-21-11-5-8-14-25(21)27(26(22)17-18)23-12-6-3-9-19(23)20-10-4-7-13-24(20)27/h1,3-17H |
InChI-Schlüssel |
LZALFFPLQQKRCR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.